molecular formula C5H5N3O B564559 Pyrazinamide-15N,d3 CAS No. 1246817-81-1

Pyrazinamide-15N,d3

Cat. No.: B564559
CAS No.: 1246817-81-1
M. Wt: 127.126
InChI Key: IPEHBUMCGVEMRF-GTNCALAVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazinamide-15N,d3: is a stable isotope-labeled analog of pyrazinamide, an important first-line antituberculosis drug. This compound incorporates three deuterium atoms (d3) replacing the hydrogens of the amide group and a nitrogen-15 atom (15N) in the pyrazine ring. The molecular formula of this compound is C5H2D3N215NO, and it has a molecular weight of 127.12 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyrazinamide-15N,d3 involves the incorporation of stable isotopes into the pyrazinamide molecule. The process typically starts with the synthesis of pyrazine-2-carboxylic acid, which is then converted to pyrazinamide through amidation. The incorporation of deuterium and nitrogen-15 isotopes is achieved through specific chemical reactions that replace the hydrogen and nitrogen atoms with their isotopic counterparts.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and conditions to ensure the precise incorporation of isotopes. The production is carried out under controlled conditions to maintain the purity and stability of the compound .

Chemical Reactions Analysis

Types of Reactions: Pyrazinamide-15N,d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s behavior and interactions in different environments .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazinoic acid, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

Chemistry: Pyrazinamide-15N,d3 is used as a reference standard in analytical chemistry for the quantification and identification of pyrazinamide in various samples. Its stable isotopic labeling allows for precise measurements using techniques such as mass spectrometry .

Biology: In biological research, this compound is utilized to study the metabolism and pharmacokinetics of pyrazinamide. The isotopic labeling helps trace the compound’s pathway in biological systems, providing insights into its absorption, distribution, metabolism, and excretion .

Medicine: this compound plays a crucial role in medical research, particularly in the study of tuberculosis treatment. It helps in understanding the drug’s mechanism of action and resistance patterns, aiding in the development of more effective therapies .

Industry: In the pharmaceutical industry, this compound is used in the development and quality control of antituberculosis drugs. Its stable isotopic labeling ensures accurate and reliable results in various analytical procedures .

Mechanism of Action

Pyrazinamide-15N,d3 exerts its effects by diffusing into active Mycobacterium tuberculosis cells that express the enzyme pyrazinamidase. This enzyme converts this compound to its active form, pyrazinoic acid. Pyrazinoic acid interferes with fatty acid synthase I, disrupting the bacterium’s ability to synthesize new fatty acids, which are essential for its growth and replication . The accumulation of pyrazinoic acid within the bacterial cells leads to their death under acidic conditions .

Comparison with Similar Compounds

    Pyrazinamide: The parent compound, widely used as an antituberculosis drug.

    Isoniazid: Another first-line antituberculosis drug with a different mechanism of action.

    Rifampin: A key antituberculosis drug that targets bacterial RNA synthesis.

Uniqueness: Pyrazinamide-15N,d3 is unique due to its stable isotopic labeling, which allows for precise analytical measurements and detailed studies of its pharmacokinetics and metabolism. This makes it an invaluable tool in both research and industrial applications .

Properties

IUPAC Name

3,5,6-trideuteriopyrazine-2-(15N)carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O/c6-5(9)4-3-7-1-2-8-4/h1-3H,(H2,6,9)/i1D,2D,3D,6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPEHBUMCGVEMRF-GTNCALAVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(N=C(C(=N1)[2H])C(=O)[15NH2])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80676121
Record name (~2~H_3_)Pyrazine-2-(~15~N)carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246817-81-1
Record name (~2~H_3_)Pyrazine-2-(~15~N)carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.